molecular formula C14H10FNOS B15288439 5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole CAS No. 872726-34-6

5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole

Cat. No.: B15288439
CAS No.: 872726-34-6
M. Wt: 259.30 g/mol
InChI Key: VPAPEQRUYCKICF-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a fluorine atom at the 5th position and a methoxyphenyl group at the 2nd position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole typically involves the reaction of 2-aminothiophenol with 4-methoxybenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit key enzymes involved in cell division and proliferation, leading to cell cycle arrest and apoptosis. The presence of the fluorine atom enhances the compound’s ability to interact with hydrophobic pockets within the target proteins, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole
  • 5-Bromo-2-(4-methoxyphenyl)benzo[D]thiazole
  • 5-Methyl-2-(4-methoxyphenyl)benzo[D]thiazole

Uniqueness

5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and stability compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity and small size allow for stronger interactions with target proteins, making it a more potent compound in various applications .

Properties

CAS No.

872726-34-6

Molecular Formula

C14H10FNOS

Molecular Weight

259.30 g/mol

IUPAC Name

5-fluoro-2-(4-methoxyphenyl)-1,3-benzothiazole

InChI

InChI=1S/C14H10FNOS/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,1H3

InChI Key

VPAPEQRUYCKICF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F

Origin of Product

United States

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